molecular formula C14H18O3 B13589581 1-(4-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid

1-(4-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13589581
M. Wt: 234.29 g/mol
InChI Key: BJYYIVCZOMLCPI-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H18O3 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde and cyclopentanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxy-2-methylbenzaldehyde and cyclopentanone in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization to form the cyclopentane ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Antioxidant Activity: It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

1-(4-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

    1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid: Similar structure but different substitution pattern on the phenyl ring.

    1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid: Lacks the methyl group on the phenyl ring.

    1-(4-Methylphenyl)cyclopentane-1-carboxylic acid: Lacks the methoxy group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-(4-methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18O3/c1-10-9-11(17-2)5-6-12(10)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)

InChI Key

BJYYIVCZOMLCPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2(CCCC2)C(=O)O

Origin of Product

United States

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